molecular formula C23H26N2O4 B2867610 Ethyl 4-[(2,5-diethoxyphenyl)amino]-6-methylquinoline-2-carboxylate CAS No. 1029790-85-9

Ethyl 4-[(2,5-diethoxyphenyl)amino]-6-methylquinoline-2-carboxylate

Cat. No. B2867610
CAS RN: 1029790-85-9
M. Wt: 394.471
InChI Key: OXEYBPZRZYHGRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a related compound, ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, was synthesized as a side product of the Biginelli reaction between 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and urea .

Scientific Research Applications

Synthesis and Biological Activity Studies

  • A series of homologous compounds similar in structure to Ethyl 4-[(2,5-diethoxyphenyl)amino]-6-methylquinoline-2-carboxylate have been synthesized and examined for dopamine-like activity, indicating potential applications in the study of neurological functions and disorders (Jacob et al., 1981).
  • Novel quinoline derivatives have been synthesized through facile methods, showing potential for further exploration in medicinal chemistry, particularly in the development of new pharmacologically active compounds (Gao et al., 2011).

Antimicrobial and Antiviral Applications

  • New compounds synthesized from quinoline derivatives have been evaluated for their antibacterial activity, indicating the potential for such compounds to be developed into new antimicrobial agents (Balaji et al., 2013).
  • A specific synthesis pathway leading to quinoline derivatives showed antiviral activity in vitro, suggesting applications in the research and development of antiviral drugs (Copp et al., 1999).

Chemical Synthesis and Methodology Development

  • Research into the synthesis of related quinoline and quinazoline compounds has led to the development of new synthetic methodologies, contributing to the broader field of organic synthesis and chemical engineering (Desai et al., 2007).

Fluorescent Probes and Molecular Docking Studies

  • The study of quinoline derivatives with fluorescence properties indicates the potential use of such compounds as molecular fluorescent probes, useful in biological imaging and diagnostics (Motyka et al., 2011).

properties

IUPAC Name

ethyl 4-(2,5-diethoxyanilino)-6-methylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-5-27-16-9-11-22(28-6-2)20(13-16)25-19-14-21(23(26)29-7-3)24-18-10-8-15(4)12-17(18)19/h8-14H,5-7H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEYBPZRZYHGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)NC2=CC(=NC3=C2C=C(C=C3)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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